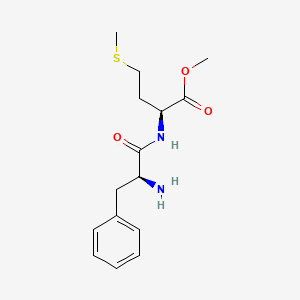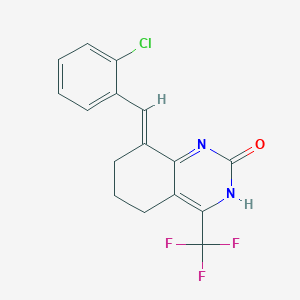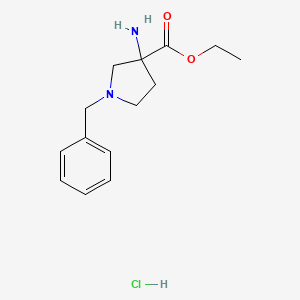![molecular formula C15H25BrN2 B13721430 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline is an organic compound that features a bromine atom and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline typically involves multi-step organic reactions One common approach is to start with the bromination of aniline to form 3-bromoaniline This is followed by the alkylation of the aniline group with a suitable alkyl halide, such as pentyl bromide, under basic conditions to introduce the pentyl group
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines.
Applications De Recherche Scientifique
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aniline group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The compound’s structure allows it to fit into binding pockets of receptors, modulating their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoaniline: A simpler compound with a bromine atom and an aniline group.
5-Bromo-2-methylaniline: Another brominated aniline derivative with a methyl group.
N-Phenyl-2-bromoaniline: A compound with a bromine atom and a phenyl group attached to the aniline.
Uniqueness
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline is unique due to the presence of both a pentyl group and a propan-2-yl group attached to the aniline. This structural complexity allows for more diverse interactions and applications compared to simpler brominated anilines.
Propriétés
Formule moléculaire |
C15H25BrN2 |
|---|---|
Poids moléculaire |
313.28 g/mol |
Nom IUPAC |
3-bromo-5-[[pentyl(propan-2-yl)amino]methyl]aniline |
InChI |
InChI=1S/C15H25BrN2/c1-4-5-6-7-18(12(2)3)11-13-8-14(16)10-15(17)9-13/h8-10,12H,4-7,11,17H2,1-3H3 |
Clé InChI |
NUHKMTAHUYKIIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CC1=CC(=CC(=C1)Br)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


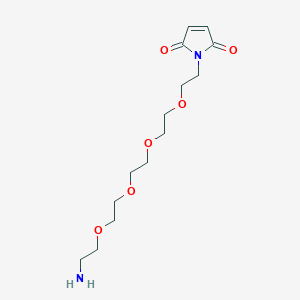
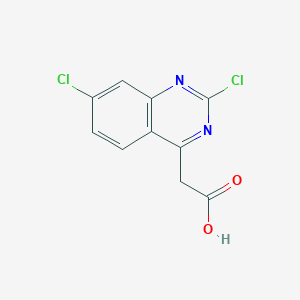

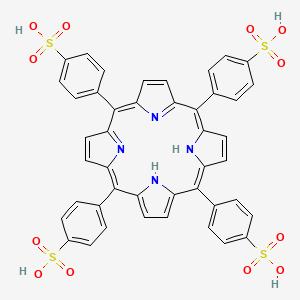

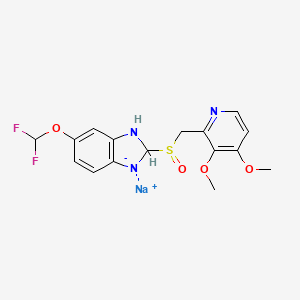
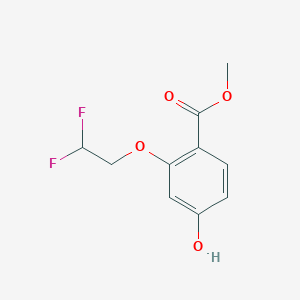
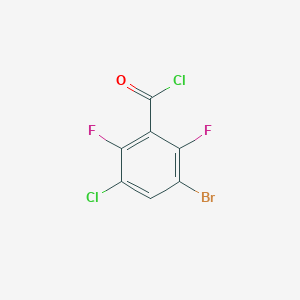
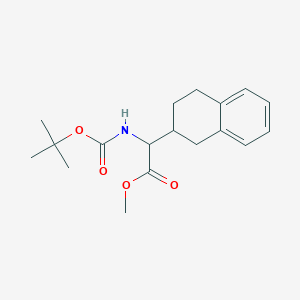
![2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721389.png)
